Ladarixin

概要

説明

ラダリキシンは、ケモカイン受容体CXCR1およびCXCR2の二重阻害剤として機能する低分子です。 これらの受容体は、さまざまな炎症性プロセスに関与し、癌や自己免疫疾患を含む多くの疾患の進行に関与しています 。 ラダリキシンは、免疫応答を調節し、腫瘍の増殖を阻害する能力について、前臨床試験で有望な結果を示しています .

準備方法

合成経路と反応条件

ラダリキシンは、中間体の合成、それに続くカップリングおよび官能基化を含む複数段階のプロセスにより合成できます。 合成経路は通常、次の手順を含みます。

中間体の調製: 合成は、キーとなる中間体の調製から始まり、その後、さまざまな化学反応によって最終生成物が生成されます。

カップリング反応: 中間体は、トリフルオロメタンスルホン酸などの試薬を使用してカップリングされ、ラダリキシンのコア構造が形成されます.

工業生産方法

ラダリキシンの工業生産には、合成経路を拡大して大量の化合物を生成することが含まれます。 これには通常、反応条件、精製プロセス、品質管理対策の最適化が必要になり、最終生成物の均一性と純度が確保されます .

化学反応解析

反応の種類

ラダリキシンは、次を含むさまざまな化学反応を起こします。

酸化: ラダリキシンは、特定の条件下で酸化されて酸化誘導体を生成することができます。

還元: 化合物はまた、還元反応を受けて還元形を生成することができます。

一般的な試薬と条件

酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたラダリキシンのさまざまな誘導体が含まれ、それらは異なる生物学的活性と特性を示す可能性があります .

科学研究アプリケーション

ラダリキシンは、次を含む広範囲の科学研究アプリケーションを持っています。

化学: さまざまな化学プロセスにおけるCXCR1とCXCR2の役割を研究するためのツール化合物として使用されます。

生物学: 炎症と免疫応答調節のメカニズムを理解するための研究で使用されます。

化学反応の分析

Types of Reactions

Ladarixin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions to yield reduced forms.

Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups to modify its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .

科学的研究の応用

Applications in Type 1 Diabetes

Clinical Trials Overview

Ladarixin has been primarily studied for its efficacy in preserving pancreatic β-cell function in patients with new-onset type 1 diabetes. A pivotal Phase 3 trial (GLADIATOR) is currently assessing its effectiveness in delaying disease progression by inhibiting IL-8 activity.

- Study Design : The trial is a multicenter, double-blind, placebo-controlled study involving approximately 327 patients across Europe and the United States.

- Primary Endpoint : The primary endpoint focuses on preserving β-cell function as measured by C-peptide levels.

Case Study Findings

In a Phase 2 study presented at the American Diabetes Association's Scientific Sessions, results indicated that while this compound was well-tolerated, it did not significantly preserve residual β-cell function compared to placebo. However, there was a transient benefit observed in glycemic control metrics at week 26 for certain subpopulations .

Applications in Cancer Therapy

Recent studies have explored this compound's potential in oncology, particularly its ability to reduce tumor burden and enhance the efficacy of immunotherapy.

Research Insights

- Tumor Models : In preclinical models of pancreatic cancer, this compound demonstrated the ability to block macrophage attraction and M2 polarization, which are associated with tumor progression. This suggests that this compound could convert a pro-tumoral microenvironment into an immune-permissive one.

- Combination Therapy : In combination with anti-PD-1 therapy, this compound showed increased antitumor effects, indicating its potential as an adjunct treatment for immunotherapy-refractory cancers .

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Pancreatic Cancer | CXCR1/2 inhibition | Reduced tumor burden; enhanced anti-PD-1 efficacy |

| Melanoma | Inhibition of cell motility | Attenuated tumor progression in vivo |

Applications in Respiratory Diseases

This compound has also been investigated for its effects on neutrophilic airway inflammation, which is prevalent in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Findings from Animal Models

In murine models of asthma and COPD exacerbated by cigarette smoke exposure, this compound treatment resulted in:

- Reduced neutrophilic influx

- Improved lung function

- Enhanced corticosteroid sensitivity

These findings suggest that this compound may offer a novel therapeutic strategy for managing respiratory diseases characterized by neutrophilic inflammation .

作用機序

ラダリキシンは、ケモカイン受容体CXCR1とCXCR2の活性を阻害することで効果を発揮します。 これらの受容体は、炎症と腫瘍の進行に重要な役割を果たす免疫細胞の動員と活性化に関与しています。 これらの受容体をブロックすることにより、ラダリキシンは炎症を軽減し、腫瘍の増殖を阻害し、免疫応答を調節することができます 。 CXCR1とCXCR2の阻害は、細胞の生存と増殖に不可欠なAKTとNF-kB経路を含む、さまざまなシグナル伝達経路に影響を与えます .

類似の化合物との比較

ラダリキシンは、CXCR1とCXCR2の両方を二重に阻害する点で独自であり、これらの受容体のいずれか一方のみを標的とする他の化合物とは異なります。 類似の化合物には次のようなものがあります。

レパリキシン: CXCR1とCXCR2の別の二重阻害剤ですが、薬物動態特性が異なります。

SB225002: CXCR1に影響を与えないCXCR2の選択的阻害剤。

SCH527123: CXCR1に対する活性が限られている強力なCXCR2アンタゴニスト.

ラダリキシンは、CXCR1とCXCR2の両方を阻害できるため、免疫応答を調節し、さまざまな疾患を治療するための汎用性があり効果的な化合物です .

類似化合物との比較

Ladarixin is unique in its dual inhibition of both CXCR1 and CXCR2, which sets it apart from other compounds that target only one of these receptors. Similar compounds include:

Reparixin: Another dual inhibitor of CXCR1 and CXCR2, but with different pharmacokinetic properties.

SB225002: A selective inhibitor of CXCR2, which does not affect CXCR1.

SCH527123: A potent CXCR2 antagonist with limited activity against CXCR1.

This compound’s ability to inhibit both CXCR1 and CXCR2 makes it a versatile and effective compound for modulating immune responses and treating various diseases .

生物活性

Ladarixin (LDX) is a novel dual inhibitor of the chemokine receptors CXCR1 and CXCR2, primarily known for its potential therapeutic applications in various inflammatory and autoimmune conditions, including type 1 diabetes and cancer. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future research.

This compound functions by inhibiting the activity of interleukin-8 (IL-8), which is crucial in mediating inflammation and immune responses. By blocking CXCR1 and CXCR2, this compound reduces the recruitment of neutrophils and macrophages to sites of inflammation, thereby mitigating tissue damage and promoting a more favorable immune environment.

Type 1 Diabetes

A significant area of research has focused on this compound's effects on type 1 diabetes. In a double-blind, randomized controlled trial involving 76 patients, this compound was administered at a dosage of 400 mg twice daily for three cycles of 14 days on and 14 days off. The primary endpoint was the area under the curve (AUC) for C-peptide response during a mixed meal tolerance test at week 13.

Results Summary:

| Endpoint | Placebo Group (n=26) | This compound Group (n=50) | P-value |

|---|---|---|---|

| C-peptide AUC (0-120 min) | -0.144 ± 0.449 nmol/L | 0.003 ± 0.322 nmol/L | 0.122 |

| HbA1c < 7% without SHE at week 26 | 54% | 81% | 0.024 |

While the primary endpoint did not show significant differences between groups, secondary analyses indicated transient benefits in maintaining glycemic control in specific subpopulations .

Cancer Treatment

This compound has also demonstrated effectiveness in cancer models, particularly in pancreatic ductal adenocarcinoma (PDAC). Research indicated that this compound reduced tumor burden by inhibiting M2 macrophage polarization and enhancing the efficacy of immune checkpoint inhibitors (ICIs). In preclinical studies, it was shown that this compound could revert tumor-mediated effects on macrophages, thus converting a pro-tumoral environment into one that is more immune-permissive .

Key Findings:

- In a high-immunogenic PDAC model, this compound significantly increased anti-tumor responses when combined with anti-PD-1 therapy.

- It effectively blocked macrophage attraction and reduced tumor-mediated M2 polarization .

In Vitro Studies

In vitro experiments have elucidated this compound's role in modulating cell motility and survival in various cancer cell lines. For example:

- Melanoma Cells: Treatment with LDX resulted in up to a 10-fold reduction in cell migration for highly responsive cell lines .

- Adipocytes: this compound improved insulin signaling and reduced inflammatory responses in adipocyte models, suggesting potential applications in metabolic disorders like obesity .

特性

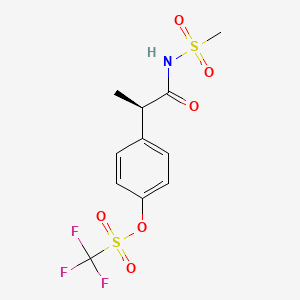

IUPAC Name |

[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLPYOCJHQSVSZ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234030 | |

| Record name | Ladarixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849776-05-2 | |

| Record name | Ladarixin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849776052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ladarixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ladarixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LADARIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEH7Q6472O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。